5-Chloro-6-isopropoxynicotinic acid
Overview
Description
5-Chloro-6-isopropoxynicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of a chlorine atom at the 5th position and an isopropoxy group at the 6th position on the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-isopropoxynicotinic acid typically involves the chlorination of 6-isopropoxynicotinic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 5th position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-isopropoxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, forming 6-isopropoxynicotinic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 6-isopropoxynicotinic acid.
Substitution: Formation of various substituted nicotinic acid derivatives.
Scientific Research Applications
5-Chloro-6-isopropoxynicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-isopropoxynicotinic acid involves its interaction with specific molecular targets. The chlorine atom and isopropoxy group contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor subunits .
Comparison with Similar Compounds
Similar Compounds
6-Isopropoxynicotinic acid: Lacks the chlorine atom at the 5th position.
5-Chloronicotinic acid: Lacks the isopropoxy group at the 6th position.
Nicotinic acid: Lacks both the chlorine atom and isopropoxy group.
Uniqueness
5-Chloro-6-isopropoxynicotinic acid is unique due to the presence of both the chlorine atom and isopropoxy group, which confer distinct chemical properties and biological activities. This dual substitution pattern enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
Properties
IUPAC Name |
5-chloro-6-propan-2-yloxypyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-5(2)14-8-7(10)3-6(4-11-8)9(12)13/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDIVDDFLGKWID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592495 | |
Record name | 5-Chloro-6-[(propan-2-yl)oxy]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187401-45-2 | |
Record name | 5-Chloro-6-[(propan-2-yl)oxy]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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